2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both a thiophene and a pyrimidine ring. The presence of these rings makes it a valuable compound in various fields of research, including medicinal chemistry and material science. The bromine atom attached to the thiophene ring adds to its reactivity and potential for further chemical modifications.
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, such as palladium, to form new carbon-carbon bonds . This process involves the transfer of organic groups from boron to palladium .
Biochemical Analysis
Biochemical Properties
2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, thereby modulating their activity. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, this compound has been found to affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes, either inhibiting or activating their activity, which in turn affects downstream biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound has been associated with changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and altered metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence key metabolic pathways, such as glycolysis and the citric acid cycle, by modulating the activity of specific enzymes. These interactions can lead to changes in the levels of metabolites and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells are influenced by its interactions with transport proteins and other cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Pyrimidine Ring: The brominated thiophene is then subjected to a cyclization reaction with appropriate precursors to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are essential to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
Substitution: Products include various substituted thiophenes and pyrimidines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated thiophenes and pyrimidines.
Coupling: Products include biaryl compounds.
Scientific Research Applications
2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
- 2-(5-Bromothiophen-2-yl)pyridine-4-carboxylic acid
Uniqueness
2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid is unique due to its specific combination of a brominated thiophene ring and a pyrimidine ring with a carboxylic acid group. This structure provides a versatile platform for further chemical modifications and applications in various fields of research.
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2S/c10-7-2-1-6(15-7)8-11-4-3-5(12-8)9(13)14/h1-4H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFVEBOKASASRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)O)C2=CC=C(S2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.